

Spectroscopic data of 2-Chloro-4-fluoronicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluoronicotinic acid

Cat. No.: B1395116

[Get Quote](#)

An In-depth Technical Guide to the Predicted Spectroscopic Data of **2-Chloro-4-fluoronicotinic Acid**

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **2-Chloro-4-fluoronicotinic acid** (CAS No. 929022-76-4).^{[1][2]} As a halogenated pyridine derivative, this compound is a potentially valuable building block for novel pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust, predictive framework for researchers. This guide details the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, offering in-depth rationale for the predicted values based on the electronic effects of the chloro, fluoro, and carboxylic acid substituents. Standardized experimental protocols for acquiring such data are also provided to facilitate practical laboratory work.

Molecular Structure and Electronic Influence

2-Chloro-4-fluoronicotinic acid is a pyridine ring substituted at key positions, each influencing the molecule's electronic environment and, consequently, its spectroscopic signature.

- Pyridine Ring: An electron-deficient aromatic system due to the electronegative nitrogen atom.

- 2-Chloro Group: Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its primary influence is deshielding adjacent nuclei.
- 4-Fluoro Group: The most electronegative element, it exhibits a very strong -I effect and a weak +R effect, significantly impacting the electronic environment of the entire ring.
- 3-Carboxylic Acid Group: A meta-director and a strong electron-withdrawing group (-I, -R), it deshields the ring protons and carbons.

These combined effects create a highly electron-deficient aromatic system, which is reflected in the predicted downfield chemical shifts in NMR spectroscopy.

Figure 1: Molecular Structure of **2-Chloro-4-fluoronicotinic acid** with atom numbering.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to the protons at the C5 and C6 positions. The strong electron-withdrawing nature of the substituents will shift these signals significantly downfield compared to unsubstituted pyridine.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO-d₆)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H6	~8.7 - 8.9	Doublet (d)	JH6-H5 = ~5.0 Hz	Positioned ortho to the ring nitrogen, resulting in significant deshielding.
H5	~7.8 - 8.0	Doublet of doublets (dd)	JH5-H6 = ~5.0 Hz, JH5-F4 = ~8-10 Hz	Influenced by ortho coupling to H6 and a key 4 J (para) coupling to the fluorine atom.

| COOH | ~13.0 - 14.0 | Broad Singlet (br s) | - | Typical chemical shift for a carboxylic acid proton, often broad due to hydrogen exchange. |

Interpretation: The proton at C6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will appear as a simple doublet due to ortho-coupling with the H5 proton. The H5 proton's signal will be split into a doublet by H6 and further split by the fluorine atom at C4 (para-coupling, 4 JHF), resulting in a doublet of doublets. The observation of this H-F coupling is a critical validation point for the proposed structure.

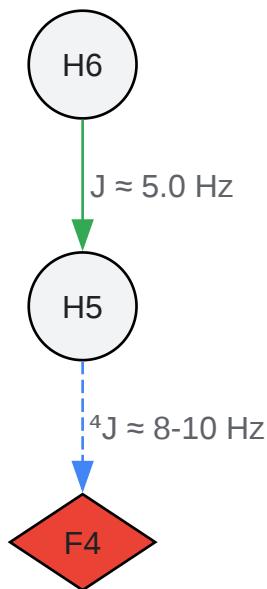

[Click to download full resolution via product page](#)

Figure 2: Predicted ^1H NMR coupling relationships in **2-Chloro-4-fluoronicotinic acid**.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will display six distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are heavily influenced by the directly attached electronegative substituents (Cl and F) and the carboxyl group. A key feature will be the presence of carbon-fluorine couplings (JCF).

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (JCF, Hz)	Rationale
COOH	~164 - 166	Singlet (or narrow doublet)	-	Typical range for a carboxylic acid carbon. May show small 4 JCF coupling.
C4	~160 - 165	Doublet (d)	1 JCF = ~240-260 Hz	Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.
C2	~152 - 155	Doublet (d)	2 JCF = ~15-25 Hz	Attached to chlorine and nitrogen. Deshielded and shows a two-bond coupling to fluorine.
C6	~150 - 153	Singlet (or narrow doublet)	4 JCF = ~1-4 Hz	Alpha to nitrogen, significantly deshielded.

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (JCF, Hz)	Rationale
C5	~115 - 118	Doublet (d)	$^3\text{JCF} = \sim 4\text{-}8 \text{ Hz}$	Shielded relative to other ring carbons but shows a three-bond coupling to fluorine.

| C3 | ~122 - 125 | Doublet (d) | $^2\text{JCF} = \sim 18\text{-}28 \text{ Hz}$ | Attached to the carboxyl group and shows a two-bond coupling to fluorine. |

Interpretation: The carbons directly bonded to fluorine (C4) and chlorine (C2) are expected to be the most downfield among the ring carbons, with C4 exhibiting a characteristic large one-bond coupling constant with ^{19}F . The other ring carbons will also show smaller couplings to the fluorine atom over two, three, and four bonds, providing definitive structural information. The chemical shifts are estimations based on data from analogous compounds like 2-chloronicotinic acid and various fluorinated pyridines.[3][4][5]

Predicted Mass Spectrometry (MS)

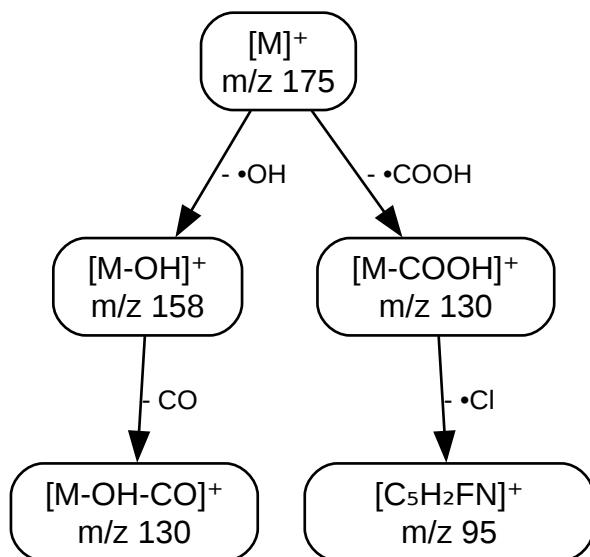

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of any chlorine-containing ion (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio).

Table 3: Predicted Key Ions in EI-Mass Spectrum

m/z (for ^{35}Cl)	Predicted Ion	Formula	Rationale for Formation
175	$[\text{M}]^+$	$[\text{C}_6\text{H}_3^{35}\text{ClFNO}_2]^+$	Molecular ion. An $\text{M}+2$ peak at m/z 177 (for ^{37}Cl) should be present at $\sim 1/3$ the intensity.
158	$[\text{M} - \text{OH}]^+$	$[\text{C}_6\text{H}_2^{35}\text{ClFNO}]^+$	Loss of a hydroxyl radical from the carboxylic acid group.
130	$[\text{M} - \text{COOH}]^+$	$[\text{C}_5\text{H}_2^{35}\text{ClFN}]^+$	Decarboxylation, loss of the entire carboxylic acid group as a radical.
112	$[\text{M} - \text{OH} - \text{CO}]^+$	$[\text{C}_5\text{H}_2^{35}\text{ClFN}]^+$	Subsequent loss of carbon monoxide from the $[\text{M} - \text{OH}]^+$ ion.

| 95 | $[\text{M} - \text{COOH} - \text{Cl}]^+$ | $[\text{C}_5\text{H}_2\text{FN}]^+$ | Loss of a chlorine radical from the decarboxylated ion. |

Interpretation: The molecular ion at m/z 175 is the primary indicator of the compound's mass.[\[1\]](#) The fragmentation pathway is likely initiated by the loss of the hydroxyl or the entire carboxyl group, which are common fragmentation patterns for carboxylic acids.[\[6\]](#) Subsequent losses of stable neutral molecules like CO or radicals like Cl would lead to the other observed fragment ions.

[Click to download full resolution via product page](#)

Figure 3: Predicted major fragmentation pathway for **2-Chloro-4-fluoronicotinic acid** in EI-MS.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The spectrum of **2-Chloro-4-fluoronicotinic acid** will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
2500-3300	O-H stretch (Carboxylic Acid)	Broad, Strong	Characteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7][8]
~1710	C=O stretch (Carboxylic Acid)	Strong, Sharp	Typical position for a carbonyl in an aromatic carboxylic acid.[9]
1580-1610	C=C / C=N ring stretches	Medium	Aromatic ring stretching vibrations.
~1400-1450	O-H bend	Medium	In-plane bending of the carboxylic acid O-H group.
1200-1300	C-O stretch	Strong	Stretching vibration of the C-O single bond in the carboxylic acid.
~1100-1200	C-F stretch	Strong	Characteristic strong absorption for an aryl-fluoride bond.

| ~700-800 | C-Cl stretch | Medium-Strong | Characteristic absorption for an aryl-chloride bond.

|

Interpretation: The most prominent feature will be the very broad O-H stretch from the carboxylic acid, which often obscures the C-H stretching region around 3000 cm⁻¹. The strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ is another definitive feature. The presence of strong bands in the lower wavenumber region (~1150 cm⁻¹ and ~750 cm⁻¹) will be indicative of the C-F and C-Cl bonds, respectively, confirming the halogenation of the molecule.[8]

Standard Experimental Protocols

To obtain high-quality spectroscopic data for **2-Chloro-4-fluoronicotinic acid**, the following generalized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as the internal reference standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution and sensitivity).
- **¹H NMR Acquisition:** Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative integration.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[\[10\]](#)

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- **Ionization Method:** Electron Ionization (EI) is suitable for providing detailed fragmentation information for structural elucidation. Electrospray Ionization (ESI) can also be used, particularly for accurate mass determination of the molecular ion.

- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or a Quadrupole) is recommended.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - First, record a background spectrum of the empty, clean ATR crystal.
 - Next, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of **2-Chloro-4-fluoronicotinic acid**. The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a unique "fingerprint" for this molecule. The key predicted features—including the downfield aromatic signals with H-F coupling in ¹H NMR, the large ¹JCF coupling in ¹³C NMR, the characteristic isotopic pattern of the molecular ion in MS, and the strong carbonyl and C-halogen absorptions in IR—offer a robust set of criteria for the structural confirmation and quality control of this compound in a research or development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CHLORO-4-FLUORONICOTINIC ACID suppliers & manufacturers in China [m.chemicalbook.com]
- 2. 2-CHLORO-4-FLUORONICOTINIC ACID | 929022-76-4 [m.chemicalbook.com]
- 3. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data of 2-Chloro-4-fluoronicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395116#spectroscopic-data-of-2-chloro-4-fluoronicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com